molecular formula C11H14O2 B8792079 1-(BENZYLOXY)BUT-3-EN-2-OL

1-(BENZYLOXY)BUT-3-EN-2-OL

Cat. No.: B8792079
M. Wt: 178.23 g/mol
InChI Key: JIIRJBFIWHEZQR-UHFFFAOYSA-N
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Scientific Research Applications

Applications in Medicinal Chemistry

  • Pharmaceutical Intermediates :
    • The compound serves as a crucial intermediate in the synthesis of biologically active compounds. Its derivatives have been explored for their potential as ligands in pharmaceutical applications, particularly in the development of HIV protease inhibitors .
  • Chiral Building Blocks :
    • Due to its chiral nature, 1-(benzyloxy)but-3-en-2-ol is utilized as a chiral building block in asymmetric synthesis. This application is particularly valuable in creating enantiomerically enriched compounds that are essential for drug development .

Applications in Organic Synthesis

  • Transesterification Reactions :
    • The compound has been used in transesterification reactions with various lipases, showcasing its versatility as a substrate in enzymatic processes. This application highlights its role in synthesizing esters from alcohols and acids .
  • Wittig Rearrangement :
    • In synthetic organic chemistry, this compound participates in Wittig reactions to form new carbon-carbon bonds, thereby facilitating the construction of complex organic molecules .
  • Synthesis of Pyridines and Pyridazines :
    • The compound has been employed in the synthesis of substituted pyridines through ring-closing reactions. These reactions are critical for producing compounds with significant biological activity .

Catalytic Applications

  • Palladium-Catalyzed Reactions :
    • Research indicates that this compound can be utilized in palladium-catalyzed transformations to generate a variety of products, including alkyl allyl ethers. This application demonstrates its potential in facilitating complex reaction pathways with high selectivity .
  • Enantioselective Synthesis :
    • The compound's ability to undergo enantioselective transformations makes it suitable for producing compounds with specific stereochemical configurations, which are often required in pharmaceutical applications .

Table 1: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryIntermediate for HIV protease inhibitors
Organic SynthesisSubstrate for transesterification
Organic SynthesisWittig rearrangement for carbon-carbon bond formation
CatalysisPalladium-catalyzed transformations
Enantioselective SynthesisProduction of enantiomerically enriched compounds

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-phenylmethoxybut-3-en-2-ol

InChI

InChI=1S/C11H14O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2

InChI Key

JIIRJBFIWHEZQR-UHFFFAOYSA-N

Canonical SMILES

C=CC(COCC1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2.64 M solution of n-butyllithium in hexane (35.7 mL) was added to a solution of trimethylsulfonium iodide (19.9 g) in tetrahydrofuran (300 mL) at −25° C. The mixture was stirred at the same temperature for 30 minutes. Benzyl glycidyl ether (5.00 mL) was added to the reaction solution at the same temperature, and then the mixture was warmed to room temperature over two hours and 50 minutes. Water was added to the reaction solution, followed by extraction with diethyl ether. The organic layer was dried over anhydrous magnesium sulfate. The drying agent was filtered off and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain the title compound (6.98 g).
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